Cas no 32971-25-8 ((+)-Pinoresinol diacetate)

(+)-Pinoresinol diacetate structure
Produktname:(+)-Pinoresinol diacetate
(+)-Pinoresinol diacetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (+)-Pinoresinol diacetate
- (1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis-2-m ethoxy-4,1-phenylene diacetate
- (+/-)-pinoresinol diacetate
- (+)(9R)-1-bromo-9,10-dihydro-9,10-ethanoanthracene
- (+)-1-bromo-9,10-dihydro-9,10-ethano-anthracene
- (+-)-1c,4c-Bis-(4-acetoxy-3-methoxy-phenyl)-(3ar,6ac)-tetrahydro-furo[3,4-c]furan
- 9,10-Ethanoanthracene, 1-bromo-9,10-dihydro-
- D,L-Pinoresinol-diacetat
- bmse010049
- [4-[6-(4-acetoxy-3-methoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxy-phenyl] acetate
- Pinoresinol diacetate
- Acetic acid 4-[4-(4-acetoxy-3-methoxyphenyl) tetrahydrofuro[3,4-c]furan-1-yl]-2-methoxyphenyl ester
- 32971-25-8
- AC1N5XIQ
- ((1S,3AR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2-methoxy-4,1-phenylene) diacetate
- [4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenyl] acetate
- FS-9759
- HY-N0954
- NSC-35485
- NSC35485
- CHEMBL4850577
- AKOS032962141
- 2,2'-dimethoxy-4,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)diphenyl 1,1'-diacetate
- CS-0016088
- 83114-70-9
- J-500063
- DA-59441
- (+)-Piresil diacetate
- [ "" ]
-
- Inchi: InChI=1S/C24H26O8/c1-13(25)31-19-7-5-15(9-21(19)27-3)23-17-11-30-24(18(17)12-29-23)16-6-8-20(32-14(2)26)22(10-16)28-4/h5-10,17-18,23-24H,11-12H2,1-4H3/t17-,18-,23+,24+/m0/s1
- InChI-Schlüssel: KABPASQHFAUTDF-XZUXRINTSA-N
- Lächelt: CC(=O)OC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC
Berechnete Eigenschaften
- Genaue Masse: 442.16276778g/mol
- Monoisotopenmasse: 442.16276778g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 32
- Anzahl drehbarer Bindungen: 8
- Komplexität: 612
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 89.5Ų
- XLogP3: 2.5
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.2±0.1 g/cm3
- Siedepunkt: 539.9±50.0 °C at 760 mmHg
- Flammpunkt: 232.4±30.2 °C
- Dampfdruck: 0.0±1.4 mmHg at 25°C
(+)-Pinoresinol diacetate Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
(+)-Pinoresinol diacetate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4793-1 mg |
Pinoresinol diacetate |
32971-25-8 | 1mg |
¥2035.00 | 2022-04-26 | ||
A2B Chem LLC | AF56906-5mg |
Pinoresinol Diacetate |
32971-25-8 | 98.0% | 5mg |
$494.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P99950-5mg |
(1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis-2-m ethoxy-4,1-phenylene diacetate |
32971-25-8 | 5mg |
¥4000.0 | 2021-09-08 | ||
TargetMol Chemicals | TN4793-5 mg |
Pinoresinol diacetate |
32971-25-8 | 98% | 5mg |
¥ 2,760 | 2023-07-10 | |
TargetMol Chemicals | TN4793-1 mL * 10 mM (in DMSO) |
Pinoresinol diacetate |
32971-25-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-15 | |
TargetMol Chemicals | TN4793-1 ml * 10 mm |
Pinoresinol diacetate |
32971-25-8 | 1 ml * 10 mm |
¥ 2860 | 2024-07-19 | ||
TargetMol Chemicals | TN4793-5mg |
Pinoresinol diacetate |
32971-25-8 | 5mg |
¥ 2760 | 2024-07-19 |
(+)-Pinoresinol diacetate Verwandte Literatur
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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- 1990-77-8(Syringaresinol diacetate)
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Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:32971-25-8)Pinoresinol diacetate

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung